MPI_5a

描述

Discovery and Development of MPI-5a

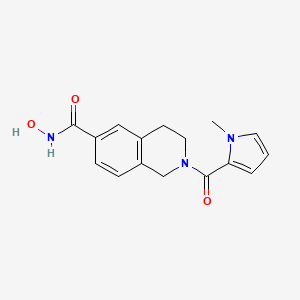

The discovery and development of N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide emerged from systematic efforts to identify selective histone deacetylase 6 inhibitors with improved specificity profiles. The compound was first synthesized and characterized as part of research programs aimed at developing domain-selective small-molecule inhibitors of histone deacetylase 6, building upon earlier discoveries such as tubacin, which had demonstrated the feasibility of selective histone deacetylase 6 inhibition. The development process involved extensive structure-activity relationship studies focused on 4-(aminomethyl)-N-hydroxybenzamide derivatives, where researchers identified acyl derivatives as potent leads with unexpected selectivity over other histone deacetylase subtypes. Through systematic medicinal chemistry optimization, researchers designed and synthesized constrained heterocyclic analogues, including tetrahydroisoquinoline-based compounds, which demonstrated enhanced histone deacetylase 6 selectivity and inhibitory activity in cellular assays compared to earlier generation compounds. The compound received its designation in the PubChem database with the identifier 49831258, and has been assigned the Chemical Abstracts Service registry number 1259296-46-2, establishing its formal recognition within the chemical literature.

Position within Histone Deacetylase Inhibitor Research

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide occupies a distinctive position within the broader landscape of histone deacetylase inhibitor research, representing a significant advancement toward isoform-selective inhibition strategies. The compound's development reflects the evolution of histone deacetylase inhibitor research from broad-spectrum inhibitors to highly selective molecules that can discriminate between individual histone deacetylase enzymes. Histone deacetylase 6 represents a unique target within the histone deacetylase family, as it is a class IIb histone deacetylase that is predominantly localized in the cytoplasm and possesses two functional catalytic domains, distinguishing it from other family members. The selectivity of this compound for histone deacetylase 6 is particularly significant because histone deacetylase 6 deacetylates various non-histone substrates including α-tubulin, cortactin, and heat shock protein 90, making it involved in diverse cellular processes such as protein trafficking, cell shape regulation, and migration. This compound's ability to selectively inhibit histone deacetylase 6 while poorly blocking other histone deacetylase enzymes represents a major advancement over earlier non-selective inhibitors, enabling researchers to dissect the specific biological functions of histone deacetylase 6 without confounding effects from other histone deacetylase family members.

Tetrahydroisoquinoline Compounds in Medicinal Chemistry

The tetrahydroisoquinoline scaffold present in N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide represents a privileged structural motif in medicinal chemistry with extensive biological activities and therapeutic applications. Tetrahydroisoquinoline derivatives form an important class within the broader family of isoquinoline alkaloids, which constitute a large group of natural products with diverse pharmacological properties. The 1,2,3,4-tetrahydroisoquinoline core structure has garnered significant attention in the scientific community due to its ability to serve as a versatile scaffold for the development of compounds with potent biological activity against various therapeutic targets. The structural features of the tetrahydroisoquinoline ring system provide an ideal framework for the presentation of functional groups in three-dimensional space, enabling specific interactions with protein targets while maintaining favorable physicochemical properties for drug development. Research has demonstrated that tetrahydroisoquinoline-based compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders, making this scaffold particularly valuable for medicinal chemistry applications. The incorporation of the tetrahydroisoquinoline moiety in N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide specifically contributes to its enhanced histone deacetylase 6 selectivity, as the constrained heterocyclic structure enables more effective access to the wider active site channel of histone deacetylase 6 compared to other histone deacetylase subtypes.

Research Significance and Impact

The research significance of N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide extends far beyond its immediate application as a selective histone deacetylase 6 inhibitor, encompassing its potential contributions to understanding fundamental cellular processes and its implications for therapeutic development. The compound's exceptional selectivity for histone deacetylase 6 has made it an invaluable research tool for investigating the specific biological functions of this enzyme in cellular physiology and disease pathogenesis. Histone deacetylase 6 has been implicated in a variety of disease processes including cancer, neurodegenerative diseases, and pathological autoimmune responses, making selective inhibitors like this compound potentially valuable for therapeutic intervention. The compound's ability to inhibit the acetylation of tubulin in cells provides researchers with a powerful tool for studying microtubule dynamics and cellular motility, as α-tubulin acetylation plays crucial roles in mediating the localization of microtubule-associated proteins. Furthermore, the compound's impact on protein trafficking and degradation processes through histone deacetylase 6 inhibition offers insights into cellular mechanisms that are disrupted in various pathological conditions. The development of this compound has also contributed to advancing structure-activity relationship understanding for histone deacetylase 6 inhibitors, providing a foundation for the design of next-generation selective inhibitors with improved properties. The research enabled by this compound has implications for understanding how histone deacetylase 6 influences cell shape, migration, proliferation, invasion, and tumorigenesis, potentially leading to new therapeutic strategies for cancer and other diseases where histone deacetylase 6 plays a pathogenic role.

属性

IUPAC Name |

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQAQGDSGCGFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

MPI_5a 的合成涉及 N-甲基吡咯-2-羧酸与 5,6,7,8-四氢-1,6-萘啶-2-羧酸酯的反应。详细的合成路线和反应条件如下:

步骤 1: N-甲基吡咯-2-羧酸与亚硫酰氯反应生成相应的酰氯。

步骤 2: 然后,在三乙胺等碱的存在下,将酰氯与 5,6,7,8-四氢-1,6-萘啶-2-羧酸酯反应,生成所需的产物 this compound。

工业生产方法

This compound 的工业生产方法没有被广泛记录。该合成通常涉及标准有机合成技术和纯化方法,例如重结晶或色谱法,以获得纯化合物。

化学反应分析

反应类型

MPI_5a 主要经历以下类型的反应:

组蛋白脱乙酰酶 6 的抑制: This compound 选择性抑制组蛋白脱乙酰酶 6,导致细胞中乙酰化微管蛋白的积累

对其他组蛋白脱乙酰酶亚型的弱抑制: This compound 弱抑制其他组蛋白脱乙酰酶亚型,但其主要靶标是组蛋白脱乙酰酶 6

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂和条件包括:

试剂: N-甲基吡咯-2-羧酸、5,6,7,8-四氢-1,6-萘啶-2-羧酸酯、亚硫酰氯、三乙胺。

条件: 反应通常在无水条件下进行,以防止反应中间体的水解。

形成的主要产物

涉及 this compound 的反应形成的主要产物是微管蛋白的乙酰化形式,由于组蛋白脱乙酰酶 6 的抑制,它在细胞中积累 .

科学研究应用

Structural Characteristics

The compound has the following molecular formula: and a CAS number of 1259296-46-2. It incorporates a tetrahydroisoquinoline backbone and a hydroxylamine functional group, which enhances its reactivity and potential bioactivity. The presence of multiple rings and functional groups contributes to its pharmacological properties, making it suitable for various applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit specific cancer cell lines effectively. For instance, hybrid compounds derived from similar structures have shown promising results against human breast adenocarcinoma (MCF-7) cells and other cancer types .

- A notable case study demonstrated that modifications to the pyrrole moiety significantly enhanced the compound's activity against various cancer cell lines, indicating that further structural optimization could yield even more potent derivatives .

-

Neuroprotective Effects

- The compound's unique structure may also provide neuroprotective benefits. Research into related isoquinoline compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis. This suggests that N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide might possess similar properties .

- Enzyme Inhibition

Synthesis and Optimization

The synthesis of N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies such as the Pictet-Spengler reaction have improved the efficiency of synthesizing such complex molecules .

作用机制

MPI_5a 通过选择性抑制组蛋白脱乙酰酶 6 发挥作用。 组蛋白脱乙酰酶 6 的抑制导致细胞中乙酰化微管蛋白的积累,从而破坏微管的正常功能并诱导肿瘤细胞凋亡 。this compound 的作用机制涉及的分子靶标和途径包括:

组蛋白脱乙酰酶 6: this compound 的主要靶标。

乙酰化微管蛋白: 乙酰化微管蛋白的积累会破坏微管的功能并诱导凋亡

相似化合物的比较

Structural and Functional Analogues

The compound is compared below with 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS: 321-07-3, molecular formula: C₁₀H₇F₃N₂O ), a pyrazolone derivative with trifluoromethyl and phenyl substituents .

| Parameter | N-hydroxy-2-(...)-tetrahydroisoquinoline-6-carboxamide | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one |

|---|---|---|

| Molecular Weight | 311.33 g/mol | 244.17 g/mol |

| Purity | ≥97% | ≥95% |

| Key Functional Groups | Hydroxamic acid, pyrrole-carbonyl, tetrahydroisoquinoline | Pyrazolone, trifluoromethyl, phenyl |

| Available Quantities | 100 mg, 250 mg, 1 g | 1 g, 5 g, 25 g |

Key Observations:

- Structural Complexity: The tetrahydroisoquinoline derivative has a more complex polycyclic structure compared to the pyrazolone analogue, which may influence solubility and bioavailability.

- Functional Groups : The hydroxamic acid group in the target compound could enable metal coordination or histone deacetylase (HDAC) inhibition, whereas the pyrazolone’s ketone and trifluoromethyl groups may enhance metabolic stability or electrophilicity .

- Commercial Availability : The pyrazolone derivative is available in larger quantities (up to 25 g), suggesting broader industrial or research applications.

Limitations of Direct Comparisons

Other compounds listed in (e.g., ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate, CAS: 956393-53-6) share partial structural motifs (e.g., carbonyl groups) but lack the tetrahydroisoquinoline or hydroxamic acid moieties critical for functional analogy .

生物活性

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (commonly referred to as N-hydroxy-THIQ ) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a unique structural configuration that includes a tetrahydroisoquinoline backbone and a hydroxylamine functional group, which are often associated with enhanced reactivity and bioactivity.

- Chemical Formula : C16H17N3O3

- CAS Number : 1259296-46-2

- Molecular Weight : 299.32 g/mol

Structural Significance

The molecular structure of N-hydroxy-THIQ consists of multiple rings and functional groups, which contribute to its pharmacological properties. The presence of the hydroxylamine group is particularly noteworthy as it enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity

N-hydroxy-THIQ exhibits several notable biological activities:

1. Histone Deacetylase Inhibition

N-hydroxy-THIQ has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDACs is crucial for the regulation of gene expression and has implications in cancer therapy. For instance, studies have shown that structural modifications on the pyrrole moiety can significantly enhance HDAC inhibitory activity, with IC50 values indicating strong potency in various analogs .

2. Anticancer Activity

The compound demonstrates promising anticancer properties through its action on epigenetic modulators. Research indicates that N-hydroxy-THIQ can induce apoptosis in cancer cells by altering histone acetylation patterns, thereby influencing gene expression related to cell cycle regulation and apoptosis .

3. Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds similar to N-hydroxy-THIQ have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases.

4. Antimicrobial Properties

Preliminary studies suggest that N-hydroxy-THIQ may exhibit antimicrobial activity against various pathogens. Its unique structural features could enhance its efficacy against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-hydroxy-THIQ, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxyisoquinoline | Hydroxyl group on isoquinoline | Known for neuroprotective effects |

| 6-Hydroxytetrahydroisoquinoline | Hydroxyl group at position 6 | Exhibits antioxidant activity |

| N-Hydroxyurea | Contains hydroxamic acid functionality | Used in cancer therapy as an antimetabolite |

N-hydroxy-THIQ’s combination of both tetrahydroisoquinoline and pyrrole moieties along with the hydroxamic acid group provides a distinct profile that may not be present in other similar compounds.

Study on HDAC Inhibition

In a study focused on the structure-activity relationship (SAR) of N-hydroxy derivatives, it was found that specific substitutions on the pyrrole ring significantly influenced HDAC inhibitory activity. The unsubstituted ethene chain was identified as optimal for achieving high potency, with IC50 values demonstrating substantial improvements over parent compounds .

Anticancer Mechanisms

Research conducted on various cancer cell lines revealed that N-hydroxy-THIQ induces cell cycle arrest and apoptosis through mechanisms involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action underscores its potential as an effective therapeutic agent in oncology .

Neuroprotection Studies

In vitro studies have shown that N-hydroxy-THIQ can reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents. This suggests a protective mechanism that could be harnessed for therapeutic applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

常见问题

Basic: What experimental design strategies are recommended for optimizing the synthetic route of this compound?

Answer:

A factorial Design of Experiments (DOE) approach is critical to minimize trial-and-error synthesis steps. Key parameters to optimize include reaction temperature, solvent polarity, and catalyst loading. For example, and highlight the use of NMR (e.g., δ 11.55 ppm for NH groups) and LCMS (e.g., ESIMS m/z 392.2) to validate intermediates and final product purity . DOE reduces the number of experiments by systematically varying factors and analyzing interactions, as emphasized in statistical methodologies applied in chemical technology .

Basic: Which analytical techniques are essential for validating the structural integrity and purity of this compound?

Answer:

- 1H NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.23 ppm in ) .

- LCMS/HPLC : Quantify purity (>98% in ) and detect trace impurities .

- X-ray crystallography : Resolve conformational ambiguities (refer to methods in , such as COLLECT and Otwinowski & Minor’s crystallographic protocols) .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Answer:

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict feasible reaction pathways. describes ICReDD’s approach, where computational models narrow optimal conditions (e.g., solvent selection, transition-state analysis) before lab validation. This reduces development time and guides functionalization of the tetrahydroisoquinoline core .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Statistical meta-analysis : Combine datasets to identify confounding variables (e.g., assay conditions, cell lines).

- DOE replication : Redesign experiments to isolate variables (e.g., pH, temperature) using methodologies from .

- Cross-validation : Compare results with structurally analogous compounds (e.g., pyrazole derivatives in ) to assess structure-activity relationships (SAR) .

Basic: What are the critical steps for ensuring reproducibility in multi-step synthesis?

Answer:

- Intermediate characterization : Validate each step via LCMS and NMR (e.g., 35% yield in requires strict monitoring) .

- Protocol standardization : Document solvent drying, inert atmosphere conditions, and catalyst activation.

- Reference controls : Use known compounds (e.g., tert-butyl esters in ) to calibrate instrumentation .

Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Continuous flow systems : Minimize side reactions via precise residence time control, as suggested in membrane separation technologies ( , RDF2050104) .

- In-situ monitoring : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to track reaction progress.

- Chiral catalyst immobilization : Use supported catalysts to enhance recyclability and reduce racemization, referencing CRDC subclass RDF2050112 on reactor design .

Advanced: How can conformational analysis improve the design of bioisosteres for this compound?

Answer:

- Molecular dynamics simulations : Predict binding poses of the pyrrole-carbonyl moiety with target proteins.

- X-ray/NMR comparisons : Resolve discrepancies between solid-state (crystal) and solution-phase conformations (e.g., ’s crystallographic references) .

- Bioisostere substitution : Replace the tetrahydroisoquinoline core with bicyclic systems (e.g., pyridopyrrolo-quinoxaline in ) while maintaining pharmacophore geometry .

Basic: What training resources are available for mastering experimental design in chemical biology?

Answer:

- Coursework : Enroll in programs like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design ( ), covering DOE and assay development .

- Workshops : Participate in ICReDD-led workshops on integrating computation and experimentation ( ) .

Advanced: How to validate the specificity of analytical methods for detecting degradation products?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, then use HPLC-MS/MS to identify byproducts (e.g., ’s 97.24% purity threshold) .

- Cross-validation : Compare results with orthogonal methods (e.g., CE-MS vs. LCMS) to confirm specificity.

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。